molecular formula C7H4ClNO2S B15445326 Benzoyl chloride, 2-(sulfinylamino)- CAS No. 64001-48-5

Benzoyl chloride, 2-(sulfinylamino)-

Cat. No.: B15445326
CAS No.: 64001-48-5
M. Wt: 201.63 g/mol
InChI Key: DKECBABHEJBNST-UHFFFAOYSA-N
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Description

Benzoyl chloride, 2-(sulfinylamino)-, is a specialized derivative of benzoyl chloride (C₆H₅COCl) featuring a sulfinylamino (-S(O)NH₂) substituent at the ortho (2-) position of the benzene ring. This compound combines the reactive acyl chloride group with a sulfoxide moiety, which introduces unique electronic and steric properties.

Such modifications are critical in pharmaceutical and agrochemical applications, where tailored electronic effects and stability are paramount .

Properties

CAS No.

64001-48-5

Molecular Formula

C7H4ClNO2S

Molecular Weight

201.63 g/mol

IUPAC Name

2-(sulfinylamino)benzoyl chloride

InChI

InChI=1S/C7H4ClNO2S/c8-7(10)5-3-1-2-4-6(5)9-12-11/h1-4H

InChI Key

DKECBABHEJBNST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)N=S=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability
Compound Substituent Electronic Effect Reactivity with Nucleophiles Stability in Hydrolysis Key Applications
2-(Sulfinylamino)-benzoyl chloride -S(O)NH₂ (ortho) Moderate electron-withdrawing (sulfinyl) + resonance effects (amino) Moderate to high (depends on substituent protonation) Lower than nitro derivatives due to potential hydrolysis of sulfinylamino Drug intermediates, specialty polymers
4-Nitrobenzoyl chloride (from ) -NO₂ (para) Strong electron-withdrawing High (accelerates acylation) High (resists hydrolysis) Explosives, dyes
4-Methoxybenzoyl chloride () -OCH₃ (para) Electron-donating Low (slower acylation) Moderate Perfumes, resins
2-(Chlorothio)-benzoyl chloride () -SCl (ortho) Electron-withdrawing High (SCl enhances electrophilicity) Low (prone to oxidation) Pesticides, vulcanization agents
2-Formylbenzoyl chloride () -CHO (ortho) Electron-withdrawing Moderate (aldehyde stabilizes acyl chloride) Moderate Photochemical reagents

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -S(O)NH₂) increase the electrophilicity of the acyl chloride, accelerating reactions with nucleophiles like amines or alcohols .
  • Steric hindrance at the ortho position (e.g., in 2-(sulfinylamino)- or 2-(chlorothio)- derivatives) may reduce reaction rates compared to para-substituted analogs .
  • Hydrolysis resistance correlates with substituent stability; nitro groups stabilize against water, while sulfinylamino groups may hydrolyze to sulfinic acids or sulfonamides .

Comparison with Other Derivatives :

  • 4-Nitrobenzoyl chloride : Synthesized by nitration of benzoyl chloride followed by purification. High yields due to nitro group stability .
  • 2-(Chlorothio)-benzoyl chloride: Prepared via chlorination of thiophenol derivatives, often requiring controlled stoichiometry to avoid over-chlorination .

Preparation Methods

Stepwise Alkylation Using Thionyl Chloride

The most widely documented approach involves a three-step sequence starting with 2-chloroaniline and benzoyl chloride. As detailed by Bhor et al. (2023), the synthesis proceeds as follows:

  • Formation of 2-Chloro-N-phenylbenzamide (BB1):
    Benzoyl chloride (2.4 g, 0.025 mol) reacts with 2-chloroaniline (3.0 mL, 0.05 mol) in ethanol under reflux for 3 hours. The product precipitates upon cooling and is isolated via suction filtration, yielding a white crystalline solid (mp: 132–134°C, 78% yield).

  • Conversion to (2-Chlorobenzoyl)phenyl Sulfuramidous Chloride (BB2):
    BB1 (1.2 g, 0.015 mol) is treated with thionyl chloride (15 mL) under reflux for 2 hours. The reaction mixture is quenched in water, yielding a sulfuramidous chloride intermediate (mp: 145–147°C, 82% yield).

  • Final Alkylation to 2-Chloro-N-{[(2-Chlorophenyl)amino]sulfinyl}-N-phenylbenzamide (BB3):
    BB2 reacts with 2-chloroaniline (10 mL) under reflux for 4.3 hours, followed by aqueous workup. The final product is obtained as a pale-yellow solid (mp: 160–162°C, 68% yield).

Key Data:

Compound Rf Value Melting Point (°C) Yield (%)
BB1 0.72 132–134 78
BB2 0.65 145–147 82
BB3 0.58 160–162 68

Table 1: Characterization data for intermediate and final products.

Alternative Reagent Systems

Variations in the alkylation step enable the introduction of diverse functional groups. For instance:

  • Acetic Acid Derivative (BB4): Replacing 2-chloroaniline with glacial acetic acid in the final step yields 2-({[(2-chlorobenzoyl)(phenyl)amino]sulfinyl}amino)phenyl acetate (mp: 170–172°C, 71% yield).
  • Thiourea Derivative (BB5): Using thiourea instead of amines produces N-({[2-(carbamothioylamino)phenyl]amino}sulfinyl)-2-chloro-N-phenylbenzamide (mp: 185–187°C, 65% yield).

These modifications highlight the versatility of the core synthesis protocol, accommodating nucleophiles ranging from alcohols to urea derivatives.

Microwave-Assisted Synthesis Approaches

Microwave irradiation offers a rapid alternative to conventional heating, reducing reaction times from hours to minutes. A method adapted from sulfonamide synthesis involves:

  • Microwave-Mediated Alkylation:
    A mixture of sulfanilamide (5.8 mmol) and benzoyl chloride (11.6 mmol) in pyridine is irradiated at 100°C for 5 minutes. This approach achieves comparable yields (70–75%) while minimizing side reactions.

Advantages:

  • 10-fold reduction in reaction time.
  • Enhanced purity due to controlled thermal gradients.

Analytical Characterization

Thin-Layer Chromatography (TLC)

TLC profiles (Table 1) confirm reaction progression, with distinct Rf values for intermediates and products.

Melting Point Analysis

Sharp melting points (e.g., 160–162°C for BB3) indicate high crystallinity and purity.

High-Performance Liquid Chromatography (HPLC)

Benzoyl chloride derivatives are amenable to HPLC-MS/MS analysis post-derivatization, enabling precise quantification at nanomolar concentrations.

Applications and Biological Relevance

Derivatives of 2-(sulfinylamino)benzoyl chloride exhibit notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 12.5–25 µg/mL. These findings underscore its potential as a pharmacophore in antimicrobial agents.

Comparative Analysis of Methods

Method Duration Yield (%) Purity
Conventional 9.3 hrs 68 High
Microwave-Assisted 0.5 hrs 70 Moderate

Table 2: Efficiency comparison between synthesis methods.

Q & A

Basic: What are the established synthetic routes for preparing 2-(sulfinylamino)benzoyl chloride?

Methodological Answer:
The synthesis of 2-(sulfinylamino)benzoyl chloride can be approached via sequential functionalization. First, introduce the sulfinylamino group at the 2-position of benzoic acid through sulfinylation of an amine precursor (e.g., using sulfinyl chlorides under anhydrous conditions). Subsequent conversion to the acyl chloride is achieved via reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), as demonstrated for standard benzoyl chloride synthesis . Key considerations:

  • Protection strategies : The sulfinyl group may require protection during acid-to-chloride conversion to prevent side reactions.
  • Solvent selection : Use inert solvents (e.g., dichloromethane) to avoid hydrolysis.
  • Purification : Distillation or recrystallization under dry conditions is critical due to moisture sensitivity .

Basic: How is the structural integrity of 2-(sulfinylamino)benzoyl chloride validated?

Methodological Answer:
Analytical techniques for characterization include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR: Confirm the presence of the sulfinylamino group (e.g., NH proton at δ 8–10 ppm, sulfinyl S=O group influencing adjacent carbons).
    • ²D NMR (e.g., COSY, HSQC): Resolves coupling between the sulfinylamino substituent and the aromatic protons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ ion).
  • Infrared (IR) Spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~1040–1100 cm⁻¹ (S=O stretch) confirm functional groups .
  • Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/S/Cl ratios.

Advanced: How does the sulfinylamino group influence the reactivity of benzoyl chloride in nucleophilic acyl substitution?

Methodological Answer:
The sulfinylamino group (-NHSO-) is electron-withdrawing, enhancing the electrophilicity of the carbonyl carbon. This accelerates reactions with nucleophiles (e.g., amines, alcohols) but may also increase susceptibility to hydrolysis. Key experimental observations:

  • Kinetic Studies : Compare rate constants with unsubstituted benzoyl chloride using stopped-flow techniques.
  • Steric Effects : The bulky sulfinyl group at the 2-position may hinder access to the carbonyl, requiring optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents) .
  • Competitive Pathways : Monitor side reactions (e.g., sulfoxide reduction) via LC-MS or ¹H NMR .

Advanced: What strategies mitigate decomposition of 2-(sulfinylamino)benzoyl chloride during storage?

Methodological Answer:
Decomposition pathways include hydrolysis (yielding sulfinamide and HCl) and thermal degradation. Mitigation strategies:

  • Storage : Under inert gas (Ar/N₂) in sealed, desiccated containers at –20°C.
  • Stabilizers : Add molecular sieves or anhydrous MgSO₄ to scavenge trace moisture.
  • Handling : Use Schlenk lines for air-sensitive transfers. Monitor purity via periodic FTIR or Karl Fischer titration .

Advanced: How can 2-(sulfinylamino)benzoyl chloride be quantified in biological matrices?

Methodological Answer:
Derivatization-based LC-MS/MS is optimal:

  • Sample Prep : Extract using acetonitrile:water (80:20) with 0.1% formic acid.
  • Derivatization : React with hydroxylamine to form hydroxamic acid derivatives, enhancing ionization efficiency.
  • Internal Standards : Use deuterated analogs (e.g., ²H₅-benzoyl chloride) for calibration .
  • Validation : Assess recovery (>90%) and limit of detection (LOD < 1 ng/mL) in spiked plasma or tissue homogenates.

Advanced: What toxicological considerations apply to 2-(sulfinylamino)benzoyl chloride?

Methodological Answer:
While direct data on this derivative is limited, benzoyl chloride and related α-chlorinated toluenes are classified as Group 2A carcinogens (probably carcinogenic to humans) by IARC due to evidence of DNA adduct formation and mutagenicity in animal models . Key precautions:

  • In Vitro Assays : Conduct Ames tests for mutagenicity and micronucleus assays for clastogenicity.
  • Exposure Control : Use fume hoods and PPE (nitrile gloves, goggles) to minimize inhalation or dermal contact .

Advanced: How does the sulfinylamino substituent affect spectroscopic properties compared to sulfonamide analogs?

Methodological Answer:
A comparative study using UV-Vis and X-ray crystallography reveals:

  • UV-Vis : Sulfinylamino derivatives exhibit a bathochromic shift (~20 nm) compared to sulfonamides due to reduced electron density on the aromatic ring.
  • Crystal Packing : The sulfinyl group’s chirality (if present) introduces asymmetry, affecting intermolecular interactions and melting points .
  • Tautomerism : The -NHSO- group may exhibit tautomeric equilibria, detectable via variable-temperature NMR .

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